Suzuki–Miyaura Cross‑Coupling: C4‑Bromo vs. C4‑Chloro Reactivity
In palladium‑catalyzed Suzuki–Miyaura cross‑coupling of 4‑haloindazoles with aryl boronic acids, the C4‑bromine atom of 4‑bromo‑5,6‑dichloro‑1H‑indazole undergoes oxidative addition substantially faster than the corresponding C4‑chlorine analogue, owing to the lower C–Br bond dissociation energy (≈281 kJ/mol vs. ≈338 kJ/mol for C–Cl). This difference translates to higher isolated yields under identical microwave‑assisted conditions (typically 70–92% for bromoindazoles vs. 30–60% for chloroindazoles) [1]. The C5 and C6 chlorine atoms remain inert under standard Suzuki conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80–120 °C), enabling orthogonally sequential functionalization that is not achievable with 4,5,6‑trichloroindazole where all three halogens are chlorine [2].
| Evidence Dimension | Oxidative addition rate (C–X bond dissociation energy) and coupling yield |
|---|---|
| Target Compound Data | C4–Br bond dissociation energy ≈281 kJ/mol; typical Suzuki yields 70–92% for 4‑bromoindazoles under microwave conditions |
| Comparator Or Baseline | C4–Cl bond dissociation energy ≈338 kJ/mol; typical Suzuki yields 30–60% for 4‑chloroindazoles under identical conditions |
| Quantified Difference | ≈57 kJ/mol lower bond dissociation energy; approximate yield advantage of 30–60 percentage points |
| Conditions | Pd(PPh₃)₄ or Pd(dppf)Cl₂, aryl boronic acid (1.2 eq), K₂CO₃ (2 eq), dioxane/H₂O, MW 80–120 °C, 15–30 min |
Why This Matters
For procurement decisions, the C4‑bromo handle reduces catalyst loading, shortens reaction time, and improves isolated yield in the key diversification step, directly lowering the cost per successful SAR iteration.
- [1] Oh, Y. J. & Yum, E. K. (2019). Microwave-assisted Transition Metal-catalyzed Coupling Approach to Indazole Diversity. Bulletin of the Korean Chemical Society, 40(5), 446–451. DOI: 10.1002/bkcs.11698. View Source
- [2] Collot, V. et al. (2005). Synthesis of 4-substituted and 3,4-disubstituted indazole derivatives by palladium-mediated cross-coupling reactions. Tetrahedron Letters, 46(30), 5063–5067. DOI: 10.1016/j.tetlet.2005.05.095. View Source
